Benzoic acid, aluminum salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid is a white crystalline organic compound with the chemical formula C₇H₆O₂, commonly used as a food preservative due to its antimicrobial properties . Aluminum benzoate is utilized in various industrial applications, including as a catalyst and in the production of other chemicals.

Synthetic Routes and Reaction Conditions:

From Benzoic Acid and Aluminum Hydroxide: One common method involves reacting benzoic acid with aluminum hydroxide. The reaction typically occurs in an aqueous medium, where benzoic acid is dissolved in water and aluminum hydroxide is added gradually. The mixture is heated to facilitate the reaction, resulting in the formation of aluminum benzoate and water.

From Benzoic Acid and Aluminum Chloride: Another method involves the reaction of benzoic acid with aluminum chloride in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods:

Oxidation of Toluene: Industrially, benzoic acid is often produced by the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenates. The benzoic acid is then reacted with aluminum compounds to produce aluminum benzoate.

Types of Reactions:

Neutralization Reactions: Aluminum benzoate can undergo neutralization reactions with strong acids, resulting in the formation of benzoic acid and aluminum salts.

Substitution Reactions: It can participate in substitution reactions where the benzoate group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Strong Acids: Hydrochloric acid or sulfuric acid can be used in neutralization reactions.

Solvents: Ethanol or water is commonly used as solvents in various reactions involving aluminum benzoate.

Major Products Formed:

Benzoic Acid: Formed during neutralization reactions.

Substituted Benzoates: Formed during substitution reactions depending on the reagents used.

Chemistry:

Catalysis: Aluminum benzoate is used as a catalyst in organic synthesis reactions, facilitating the formation of various organic compounds.

Polymer Production: It is used in the production of polymers and resins, enhancing their properties and stability.

Biology and Medicine:

Antimicrobial Agent: Due to its antimicrobial properties, aluminum benzoate is studied for its potential use in medical applications, including as a preservative in pharmaceutical formulations.

Industry:

Food Preservation: Similar to benzoic acid, aluminum benzoate is used as a preservative in the food industry to inhibit the growth of mold, yeast, and bacteria.

Cosmetics: It is used in the formulation of cosmetics and personal care products for its preservative properties.

Mecanismo De Acción

The antimicrobial action of aluminum benzoate is primarily due to the benzoic acid component. Benzoic acid inhibits the growth of microorganisms by disrupting their cellular processes. It is absorbed into the microbial cell, where it lowers the intracellular pH, inhibiting enzyme activity and metabolic functions . This leads to the inhibition of microbial growth and reproduction.

Comparación Con Compuestos Similares

Sodium Benzoate: A sodium salt of benzoic acid, commonly used as a food preservative.

Potassium Benzoate: A potassium salt of benzoic acid, also used as a preservative in food and beverages.

Calcium Benzoate: A calcium salt of benzoic acid, used in similar applications as sodium and potassium benzoates.

Uniqueness:

Catalytic Properties: Aluminum benzoate is unique in its catalytic properties, making it valuable in organic synthesis and polymer production.

Stability: It offers enhanced stability in various industrial applications compared to other benzoates.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Aluminum benzoate has the molecular formula C21H15AlO6 and a molecular weight of approximately 390.32 g/mol. It appears as a white powder and is known for its stability under various conditions. Its solubility in water is limited, which influences its applications in different formulations.

Applications in Lubrication

One of the primary applications of aluminum benzoate is in the formulation of lubricating greases. It acts as a thickening agent due to its ability to form metal salts with benzoic acid, enhancing the lubricating properties of oils.

Key Benefits:

- High-Temperature Stability: Aluminum benzoate maintains grease consistency at elevated temperatures (up to approximately 600°F) .

- Corrosion Resistance: It protects metal surfaces against corrosion, making it suitable for automotive and industrial applications .

- Low Evaporation Rate: This property helps in prolonging the life of lubricants by reducing loss through evaporation .

Corrosion Inhibition

Research has shown that aluminum benzoate can effectively inhibit corrosion in metals. A study demonstrated its effectiveness in protecting stainless steel against corrosion in acidic environments using electrochemical methods . The compound forms a protective film on metal surfaces, reducing the dissolution rate and enhancing overall corrosion resistance.

Case Study:

- Experimental Setup: The corrosion resistance of stainless steel was evaluated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Results indicated significant inhibition efficiency with increasing concentrations of aluminum benzoate derivatives .

Antimicrobial Applications

Aluminum benzoate has also been explored for its antimicrobial properties. It can be used in formulations aimed at providing both immediate and residual antibacterial effects on surfaces.

Key Findings:

- The incorporation of aluminum benzoate into antimicrobial compositions enhances their efficacy against bacteria and viruses. The synergistic effect when combined with other agents leads to improved performance .

Industrial Uses

In addition to lubrication and antimicrobial applications, aluminum benzoate is utilized in various industrial processes:

- Water Treatment: It acts as a chelating agent for metal ions, aiding in water purification processes .

- Coatings and Paints: Its properties contribute to the durability and performance of coatings by preventing corrosion and enhancing adhesion .

Safety and Regulatory Aspects

While aluminum benzoate is generally recognized as safe for use in various applications, it is essential to adhere to regulatory guidelines concerning its concentration and application methods. Studies indicate low toxicity levels associated with benzoic acid derivatives, reinforcing their safety profile for industrial use .

Análisis De Reacciones Químicas

Hydrolysis in Aqueous Environments

Aluminum benzoate undergoes hydrolysis in water, breaking down into its constituent components. This reaction is influenced by pH and temperature:

Al(C6H5COO)3+3H2O→Al(OH)3+3C6H5COOH

-

Conditions : Room temperature, neutral to slightly acidic conditions .

-

Mechanism : The aluminum ion acts as a Lewis acid, attracting hydroxide ions from water, while benzoate anions protonate to form benzoic acid.

-

Evidence : Hydrolysis of aluminum salts into alumina and parent acids is well-documented for alkoxide analogs .

Reaction with Strong Acids

Aluminum benzoate reacts with strong acids (e.g., HCl) in a neutralization reaction:

Al(C6H5COO)3+3HCl→AlCl3+3C6H5COOH

-

Conditions : Ambient temperature, aqueous or alcoholic solutions .

-

Application : This reaction regenerates benzoic acid, demonstrating the reversible nature of salt formation.

Thermal Decomposition

At elevated temperatures, aluminum benzoate decomposes into aluminum oxide, carbon dioxide, and aromatic byproducts:

2Al(C6H5COO)3ΔAl2O3+6CO2+hydrocarbon residues

-

Byproducts : Residual hydrocarbons may include benzene derivatives, depending on decomposition conditions.

Role in Catalytic Reactions

-

Esterification : Facilitating reactions between alcohols and carboxylic acids.

-

Polymerization : Acting as a co-catalyst in coordination polymerization.

Interaction with Bases

Al(C6H5COO)3+3OH−→Al(OH)3+3C6H5COO−

Propiedades

Número CAS |

555-32-8 |

|---|---|

Fórmula molecular |

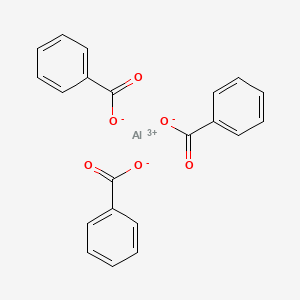

C7H6AlO2 |

Peso molecular |

149.10 g/mol |

Nombre IUPAC |

aluminum;tribenzoate |

InChI |

InChI=1S/C7H6O2.Al/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

Clave InChI |

OAVVATAWSXHYIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)O.[Al] |

Key on ui other cas no. |

555-32-8 |

Descripción física |

Solid; Very slightly soluble in water; [Merck Index] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.